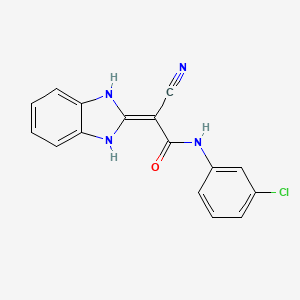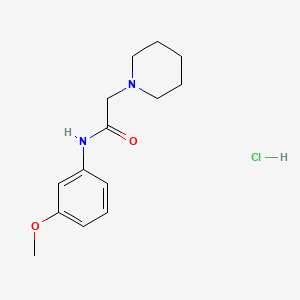![molecular formula C17H17FN2O B4081341 3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-propanol](/img/structure/B4081341.png)
3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-propanol
Descripción general
Descripción
3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-propanol, also known as FBPI, is a novel small molecule that has shown promising results in scientific research applications.
Mecanismo De Acción
3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-propanol exerts its effects by binding to and inhibiting specific enzymes and signaling pathways involved in disease progression. For example, 3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-propanol inhibits the activity of protein kinase B (Akt) and mammalian target of rapamycin (mTOR), which are involved in cancer cell growth and survival. 3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-propanol also activates adenosine monophosphate-activated protein kinase (AMPK), which plays a key role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-propanol has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation and migration, induction of apoptosis, improvement of insulin sensitivity, and neuroprotection. These effects are mediated through the modulation of various signaling pathways and enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-propanol has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, its limited solubility and stability may pose challenges for its use in certain experimental settings.
Direcciones Futuras
There are several future directions for further research on 3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-propanol, including the optimization of its synthesis method, the identification of its specific targets and mechanisms of action, and the evaluation of its efficacy and safety in preclinical and clinical studies. Additionally, the potential of 3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-propanol as a therapeutic agent in other diseases, such as cardiovascular and inflammatory disorders, should be explored.
Aplicaciones Científicas De Investigación
3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-propanol has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, diabetes, and neurological disorders. In cancer research, 3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-propanol has been shown to inhibit the growth and metastasis of cancer cells by targeting multiple signaling pathways. In diabetes research, 3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-propanol has been found to improve insulin sensitivity and glucose tolerance in animal models. In neurological disorders, 3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-propanol has been shown to have neuroprotective effects and improve cognitive function.
Propiedades
IUPAC Name |
3-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O/c18-14-7-2-1-6-13(14)12-20-16-9-4-3-8-15(16)19-17(20)10-5-11-21/h1-4,6-9,21H,5,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVNLEVMCLNHFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2CCCO)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1-phenylethyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B4081258.png)
![N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-2-ylthio)butanamide](/img/structure/B4081268.png)
![7-(difluoromethyl)-5-phenyl-3-[(4-phenyl-1-piperazinyl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B4081269.png)
![N-{[4-ethyl-5-({2-oxo-2-[(2,4,5-trichlorophenyl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B4081284.png)
![17-(1,3-benzothiazol-2-yl)-1-nitro-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4081285.png)

![1-(4-fluorophenyl)-4-({[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine](/img/structure/B4081304.png)

![4,4'-(1,4-butanediyl)bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B4081316.png)

![N~2~,N~2~-diethyl-N~1~-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)glycinamide hydrochloride](/img/structure/B4081336.png)
![N-{4-[3-(4-methylphenyl)-1-adamantyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4081338.png)

![N-{[(2-iodophenyl)amino]carbonothioyl}-2,6-dimethoxybenzamide](/img/structure/B4081349.png)